molecular formula C16H14N4O3S B2550453 N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896342-72-6

N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

カタログ番号: B2550453
CAS番号: 896342-72-6
分子量: 342.37
InChIキー: SGQHGBLGHYQBSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • Thiazolo[3,2-a]pyrimidine scaffold: A bicyclic system combining thiazole and pyrimidine rings, known for conformational flexibility and bioactivity .
  • Substituents: A 2-methyl group at position 2, a 5-oxo moiety, and a carboxamide group at position 6 linked to a 4-acetamidophenyl ring.

This compound is hypothesized to exhibit biological activity due to structural similarities with immunoproteasome inhibitors (e.g., β1i/β5i inhibition) and DPP-4-targeting agents .

特性

IUPAC Name

N-(4-acetamidophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-9-8-20-15(23)13(7-17-16(20)24-9)14(22)19-12-5-3-11(4-6-12)18-10(2)21/h3-8H,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQHGBLGHYQBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiazolo[3,2-a]pyrimidine core fused with an acetylamino-substituted phenyl group and a carboxamide functional group. This unique structural arrangement is crucial for its biological efficacy.

Structural Feature Description
Core Structure Thiazolo[3,2-a]pyrimidine
Substituents Acetylamino group, carboxamide
Molecular Formula C₁₅H₁₆N₄O₂S₂
Molecular Weight 348.4 g/mol

Biological Activities

N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been reported to exhibit various biological activities:

  • Antimicrobial Activity : The compound shows significant antimicrobial properties against a range of pathogens. In vitro studies indicate effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potency .
  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation in various cell lines, including HepG2 (human liver carcinoma) and MCF-7 (breast cancer) cells. The mechanism may involve interference with DNA replication and transcription processes .
  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes such as kinases and proteases, which are critical in various disease processes. This inhibition can lead to altered signaling pathways that are beneficial in treating diseases .

The mechanisms through which N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects include:

  • Inhibition of Enzymes : It targets specific enzymes involved in cellular signaling and disease progression.
  • Receptor Modulation : The compound may bind to receptors, modifying their activity and impacting downstream signaling pathways.
  • DNA/RNA Interaction : By interacting with nucleic acids, it can affect replication and transcription processes crucial for cell survival and proliferation .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Antimicrobial Evaluation : A study showed that the compound effectively inhibited biofilm formation by Staphylococcus aureus, suggesting its potential as an antibacterial agent .
  • Anticancer Research : In a comparative study of thiazolo[3,2-a]pyrimidine derivatives, N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrated superior anticancer activity compared to standard chemotherapeutics .
  • Enzyme Activity Studies : Investigations into its enzyme inhibitory properties revealed that the compound significantly inhibits certain kinases involved in cancer progression, highlighting its therapeutic potential .

類似化合物との比較

Structural Analogs and Substituent Effects

The following analogs highlight modifications to the core scaffold or substituents and their implications:

Compound Name Key Substituents Structural Differences vs. Target Compound Biological Activity (if reported) Reference
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Furan-2-ylmethyl at carboxamide Aromatic furan vs. 4-acetamidophenyl β1i: 31%, β5i: 32%
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl at position 5; phenyl at carboxamide Methoxy group vs. acetamido; saturated dihydrothiazole ring Not explicitly reported
3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Sulfamoyl-thiazole at carboxamide Sulfamoyl group introduces acidity and hydrogen-bonding diversity Not explicitly reported
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester at position 6; trimethoxybenzylidene at position 2 Ester (lipophilic) vs. carboxamide (polar); extended conjugation Crystallinity and packing influenced by substituents

Key Observations :

  • Lipophilicity : Ester derivatives (e.g., ethyl carboxylates) exhibit higher lipophilicity than carboxamides, impacting membrane permeability and bioavailability .

Physicochemical and Crystallographic Properties

  • Conformation : The thiazolo[3,2-a]pyrimidine core exhibits puckering (flattened boat conformation) in analogs, influencing protein binding. The target compound’s 2-methyl group may restrict puckering, enhancing rigidity .
  • Intermolecular Interactions : Crystal structures of ethyl carboxylate analogs reveal C–H···O hydrogen bonds forming chains. The acetamido group in the target compound may promote stronger hydrogen bonds, improving crystallinity .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, chloroacetic acid, and substituted benzaldehydes is refluxed in a 1:1 mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst . Optimization includes:

  • Reaction Time: 8–10 hours under reflux to ensure complete cyclization.
  • Solvent System: Acetic acid/acetic anhydride enhances electrophilicity for Schiff base formation.
  • Catalyst: Sodium acetate maintains mildly acidic conditions, promoting imine bond formation.
  • Recrystallization: Ethyl acetate/ethanol (3:2) yields high-purity crystals for structural analysis .

Advanced: How does ring puckering in the thiazolo[3,2-a]pyrimidine core influence molecular conformation and intermolecular interactions?

Answer:
The central pyrimidine ring adopts a flattened boat conformation due to puckering at the chiral C5 atom (deviation: 0.224 Å from the mean plane) . Key factors:

  • Puckering Coordinates: Generalization of Cremer-Pople parameters quantifies deviations from planarity. For example, dihedral angles between fused thiazolopyrimidine and substituent rings (e.g., 80.94° with benzene in related analogs) dictate steric and electronic interactions .
  • Intermolecular Effects: Puckering influences hydrogen-bonding networks. In crystal structures, C–H···O bifurcated bonds propagate chains along the c-axis, stabilizing the lattice .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Methyl groups appear at δ 2.01–2.65 ppm; aromatic protons resonate at δ 7.52–7.57 ppm. NH protons (δ 9.98–10.23 ppm) confirm hydrogen bonding .
    • ¹³C NMR: Carbonyl carbons (C=O) resonate at δ 166.75–169.95 ppm; thiazole and pyrimidine carbons appear at δ 113.14–160.96 ppm .
  • IR Spectroscopy: Stretching bands at 3414 cm⁻¹ (N–H) and 1660–1618 cm⁻¹ (C=O) validate functional groups .
  • Elemental Analysis: Matches calculated values (e.g., C: 52.29%, H: 3.66%, N: 16.94%) .

Advanced: How can X-ray crystallography resolve structural ambiguities in thiazolo[3,2-a]pyrimidine derivatives?

Answer:

  • Data Collection: High-resolution (e.g., R factor = 0.058) single-crystal X-ray diffraction using SHELX software .
  • Refinement: Riding models for H-atoms (C–H = 0.93–0.98 Å) and anisotropic displacement parameters for heavy atoms .
  • Key Insights:
    • Torsion Angles: Dihedral angles between substituent rings (e.g., 80.94° in ) reveal steric constraints.
    • Hydrogen Bonding: C–H···O interactions (Table 1 in ) map packing motifs.
    • Density Functional Theory (DFT): Validates experimental bond lengths/angles .

Advanced: How do substituent variations on the phenylacetamide group affect biological activity, and how can structure-activity relationships (SAR) be analyzed?

Answer:

  • Electron-Withdrawing Groups (EWGs): Fluorine or chlorine at the para-position enhances metabolic stability and binding affinity (e.g., analogs in –11).
  • Hydrogen-Bond Acceptors: Methoxy or acetamido groups (e.g., N-(4-acetamidophenyl)) improve solubility and target engagement via C–H···O interactions .
  • SAR Workflow:
    • In Silico Docking: Predict binding modes with target proteins (e.g., kinases).
    • Pharmacophore Mapping: Identify critical H-bond donors/acceptors (e.g., acetamido NH).
    • Biological Assays: Compare IC₅₀ values of analogs (e.g., thieno-pyrimidine derivatives in ) .

Basic: What are the challenges in crystallizing thiazolo[3,2-a]pyrimidine derivatives, and how are they addressed?

Answer:

  • Low Solubility: Recrystallization from ethyl acetate/ethanol (3:2) yields diffraction-quality crystals .
  • Polymorphism: Slow evaporation at 296 K minimizes kinetic trapping of metastable forms .
  • Twinned Crystals: SHELXL refinement handles twinning via HKLF 5 format .

Advanced: How can contradictory data on biological activity across studies be systematically analyzed?

Answer:

  • Data Triangulation: Cross-reference in vitro (e.g., enzyme inhibition) and in vivo (e.g., xenograft models) results .
  • Confounding Factors:
    • Purity: HPLC ≥95% ensures activity is compound-specific (e.g., ).
    • Conformational Flexibility: Compare puckering parameters (Cremer-Pople) to assess bioactive conformers .
  • Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。